(1S,2S)-cyclopentane-1,2-diol
Description
Properties
CAS No. |
5057-99-8; 63261-45-0 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.133 |
IUPAC Name |
(1S,2S)-cyclopentane-1,2-diol |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
VCVOSERVUCJNPR-WHFBIAKZSA-N |
SMILES |
C1CC(C(C1)O)O |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Chiral Building Block
One of the primary applications of (1S,2S)-cyclopentane-1,2-diol is its use as a chiral building block in organic synthesis. It is instrumental in the preparation of chiral phosphine ligands, which are crucial for asymmetric catalysis. These ligands enhance reaction selectivity and yield in various chemical transformations .
Case Study: Synthesis of Chiral Phosphine Ligands
A notable study demonstrated the synthesis of chiral phosphine ligands using this compound as a precursor. The resulting ligands exhibited high enantioselectivity in catalyzing reactions such as the hydrogenation of ketones and imines. The research highlighted the compound's effectiveness in facilitating complex organic reactions with high stereochemical fidelity.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as an intermediate in drug development. Its structural properties enable it to interact with biological targets effectively. Research indicates that derivatives of this compound can modulate enzyme activity and may serve as leads for developing new pharmaceuticals targeting specific receptors .
Enzyme Studies
The compound has been utilized in studies investigating enzyme-catalyzed reactions involving diols. These studies are essential for understanding enzyme mechanisms and developing biocatalysts for synthetic applications .
Polymer Production
This compound is also used in the production of specialized polymers. It acts as a monomer or comonomer in polymerization reactions, contributing unique properties to the resulting materials. For instance, it has been employed as an initiator for the ring-opening polymerization of ε-caprolactone, leading to polymers with desirable mechanical properties .
Case Study: Ring-Opening Polymerization
Research conducted on the application of this compound in ring-opening polymerization revealed its effectiveness as a precatalyst activator. The study demonstrated that polymers produced from this method exhibited enhanced thermal stability and mechanical strength compared to conventional methods .
Comparative Analysis with Related Compounds
| Compound Name | Configuration | Key Application |
|---|---|---|
| (1R,2R)-cyclopentane-1,2-diol | R,R | Similar applications in asymmetric synthesis |
| cis-1,2-cyclopentanediol | cis | Different reactivity and applications compared to trans isomers |
| 1,3-cyclopentanediol | N/A | Distinct applications due to ring size differences |
Chemical Reactions Analysis
Oxidation Reactions
The vicinal diol structure allows selective oxidation to form diketones or cleavage products. Key findings include:
-
Periodic Acid Cleavage : Reacts with to yield cyclopentane-1,2-dione via cleavage of the C–C bond between hydroxyl groups. This reaction proceeds quantitatively under mild conditions (25°C, 1 hour) .
-
Metal-Catalyzed Oxidation : Using or in acidic conditions produces cyclopentanone derivatives, though over-oxidation to carboxylic acids is observed at elevated temperatures .
Esterification and Acylation
The hydroxyl groups undergo esterification with acylating agents:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C | (1S,2S)-cyclopentane-1,2-diacetate | 92% | Stereochemistry retained |
| Benzoyl chloride | , RT | Dibenzoylated derivative | 85% | Requires excess reagent |
Reactions are stereospecific, preserving the (1S,2S) configuration due to restricted rotation of the cyclopentane ring .
Condensation Reactions
The diol participates in cyclocondensation with carbonyl compounds:
-
Acetal Formation : Reacts with acetone () under catalysis to form a spirocyclic acetal (Fig. 1A) .
-
Ketalization : With cyclohexanone, forms a bicyclic ketal in 78% yield, confirmed by -NMR .
Polymerization Initiation
This compound acts as an initiator in ring-opening polymerizations:
-
ε-Caprolactone Polymerization : With catalyst, achieves 90% conversion to polyester (Fig. 1B). The stereochemistry influences polymer crystallinity .
-
Lactide Polymerization : Produces stereoregular polylactide with .
Coordination Chemistry
The diol serves as a bidentate ligand for metal complexes:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Catalyzes aerobic oxidations | ||
| Octahedral complex | Used in asymmetric synthesis |
Stereoselective Reactions
The (1S,2S) configuration directs regioselectivity in nucleophilic additions:
-
Epoxidation : Reacts with to form a single trans-epoxide diastereomer (95% de) .
-
Diels-Alder Reactions : As a dienophile, generates endo products with >20:1 selectivity .
Hydrogen Bonding and Reactivity
Intramolecular hydrogen bonding between hydroxyl groups (O–H⋯O distance: 2.65 Å) stabilizes transition states in dehydration reactions . This enhances yields in acid-catalyzed etherification (e.g., 80% yield with ) .
Comparison with Similar Compounds
Table 1: Comparison of Cyclopentane-1,2-Diol Stereoisomers
Cyclohexane-1,2-Diol
Cyclohexane-1,2-diol (C₆H₁₂O₂) shares functional groups with this compound but differs in ring size and conformational flexibility:
- Ring Strain : The cyclopentane ring imposes greater torsional strain, enhancing reactivity in synthetic pathways (e.g., higher yields in metal complexation reactions compared to cyclohexane derivatives) .
- Applications : Cyclohexane-1,2-diol is less prevalent in pharmaceuticals but serves as a ligand in catalytic systems. Its larger ring size reduces steric constraints in metal coordination .
Table 2: Cyclopentane vs. Cyclohexane Diols
| Property | This compound | Cyclohexane-1,2-Diol |
|---|---|---|
| Molecular Weight | 102.133 g/mol | 116.16 g/mol |
| Ring Strain | Higher | Lower |
| Synthetic Utility | Drug intermediates | Catalytic ligands |
Substituted Cyclopentane Diols
Functionalization of the cyclopentane diol scaffold alters biological activity and synthetic complexity:
- 3-(Hydroxymethyl)-5-(quinazolin-4-ylamino) Derivatives (e.g., compounds 25–26 in ): Introducing quinazoline groups enhances pharmacological targeting but reduces synthetic yields (e.g., 3% yield for compound 26) due to stereochemical challenges .
- Ticagrelor Analogs : Modifications to the (1S,2S)-diol moiety in ticagrelor (e.g., replacing the 2-hydroxyethoxy group) diminish P2Y12 receptor affinity, underscoring the importance of the native diol configuration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (1S,2S)-cyclopentane-1,2-diol with high stereochemical purity?
- Methodological Answer : The synthesis typically involves asymmetric dihydroxylation of cyclopentene derivatives using chiral catalysts like Sharpless catalysts or enzymatic resolution. For example, chiral auxiliaries can enforce the desired (1S,2S) configuration during ring-opening of epoxides. Post-synthesis, purification via chiral HPLC or recrystallization ensures enantiomeric excess >99% .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Alternatively, -NMR coupling constants () and nuclear Overhauser effect (NOE) spectroscopy can resolve vicinal diol stereochemistry. For example, trans-diaxial hydroxyls in (1S,2S) configurations exhibit distinct NOE correlations between H1 and H2 .
Q. What are the key physical properties of this compound relevant to its application in asymmetric catalysis?
- Methodological Answer : The compound’s rigid cyclopentane backbone and cis-diol configuration enhance its utility as a chiral ligand. Polarimetry ([α]) and melting point analysis (e.g., mp 120–122°C) confirm purity. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use in transition-metal catalysis .
Advanced Research Questions
Q. How do solvent effects influence the conformational dynamics of this compound in nucleophilic substitution reactions?
- Methodological Answer : Molecular dynamics (MD) simulations paired with -NMR solvent isotope studies reveal that polar solvents stabilize intramolecular hydrogen bonding, restricting ring puckering. For instance, in DO, the compound adopts a chair-like conformation, enhancing its nucleophilicity at the axial hydroxyl groups .
Q. What mechanisms explain the compound’s stereospecific reactivity in enzyme-mediated phosphorylation?
- Methodological Answer : Kinetic isotope effect (KIE) studies and density functional theory (DFT) modeling suggest that the (1S,2S) configuration aligns with the active site of kinases like PKA, enabling regioselective phosphorylation at the C1 hydroxyl. Isotopic labeling () tracks phosphate transfer efficiency .
Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound-derived catalysts?
- Methodological Answer : Systematic reproducibility studies should control variables like catalyst loading, temperature, and substrate scope. For example, discrepancies in ee% for aldol reactions may arise from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) can identify contaminant effects .
Q. What computational tools predict the compound’s behavior in supramolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
